molecular formula C9H21NO B8045698 N,N-dipropylpropanamine oxide

N,N-dipropylpropanamine oxide

Cat. No.: B8045698
M. Wt: 159.27 g/mol
InChI Key: BRWMGQIDLLHJHL-UHFFFAOYSA-N
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Description

N,N-Dipropylpropanamine oxide is a tertiary amine oxide derivative of N,N-dipropylpropanamine (entry 1968 in Handbook of Aqueous Solubility Data). Its structure features a central nitrogen atom bonded to three propyl groups and an oxygen atom, forming a polar N-oxide functional group. This oxidation enhances its solubility in polar solvents compared to its parent amine. While specific data on this compound are absent in the provided evidence, analogous amine oxides are known for applications in surfactant chemistry and catalysis due to their amphiphilic nature.

Properties

IUPAC Name

N,N-dipropylpropan-1-amine oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO/c1-4-7-10(11,8-5-2)9-6-3/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWMGQIDLLHJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CCC)(CCC)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dipropylpropanamine oxide can be synthesized through the oxidation of N,N-dipropylpropanamine. The oxidation process typically involves the use of hydrogen peroxide or peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA) as oxidizing agents. The reaction is carried out under mild conditions, often at room temperature, to avoid decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of the oxidizing agent to a solution of N,N-dipropylpropanamine, with careful control of temperature and pH to ensure high yield and purity of the product. The reaction mixture is then subjected to purification steps such as distillation or crystallization to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

N,N-dipropylpropanamine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

N,N-dipropylpropanamine oxide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in oxidation reactions.

    Biology: Studied for its potential role in biological oxidation processes and as a model compound for understanding amine oxide behavior in biological systems.

    Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of surfactants, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dipropylpropanamine oxide involves its ability to act as an oxidizing agent. The nitrogen-oxygen bond in the compound can facilitate the transfer of oxygen atoms to other molecules, leading to oxidation reactions. This property is exploited in various chemical and biological processes where the compound serves as an oxidant .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Functional Group Entry ID Key Characteristics
N,N-Dipropylpropanamine Tertiary amine 1968 Parent compound; likely lower polarity than its oxide form.
Dipropyl ether Ether 950 Low water solubility; high volatility due to nonpolar ether.
Dipropyl ketone Ketone 1268 Moderate polarity; miscible with organic solvents.
Dipropyl phthalate Ester (phthalate) 3328 High molecular weight; used as plasticizer.
Di-n-propylnitrosamine Nitrosamine 943 Carcinogenic; structurally distinct due to nitroso group.

Key Findings:

Polarity and Solubility: Amine oxides (e.g., hypothetical N,N-dipropylpropanamine oxide) are expected to exhibit higher water solubility than their amine counterparts (entry 1968), similar to how pyridine N-oxide surpasses pyridine in polarity.

Esters like dipropyl phthalate (entry 3328) show hydrolytic stability compared to amine oxides, which can undergo reduction to regenerate amines.

Applications :

  • While dipropyl phthalate (entry 3328) is used in polymer industries, amine oxides like this compound could serve as surfactants or catalysts in organic synthesis.

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